1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
1-(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C10H12N4O/c1-5-9(7(3)15)6(2)14-10(11-5)12-8(4)13-14/h1-4H3 |
InChI Key |
JSAPGBYEPNRRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines to form the desired triazolopyrimidine system . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development . Additionally, it has been investigated for its antimicrobial and antitumor activities . In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogues and their differences from the target compound:
Key Observations:
- Substituent Position and Lipophilicity : Methyl groups (e.g., at positions 2,5,7 in the target compound) enhance hydrophobicity and metabolic stability compared to polar groups like hydroxyl or benzodioxol .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in CAS 1256627-91-4) alter reactivity and binding affinity, while fluorine substituents (e.g., UCB-FcRn-84) improve bioavailability .
Biological Activity
1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound belonging to the triazolo-pyrimidine class, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.26 g/mol
This compound features a triazole ring fused with a pyrimidine structure and an ethanone moiety, contributing to its diverse pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of triazolo-pyrimidines. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Table 1: Antitumor Activity of Triazolo-Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 15.0 | Induction of apoptosis |
| Compound B | HeLa (Cervical Cancer) | 10.5 | Inhibition of tubulin polymerization |
| Compound C | Jurkat (Leukemia) | 12.3 | Activation of caspase pathways |
Studies indicate that these compounds induce apoptosis through mitochondrial depolarization and reactive oxygen species (ROS) generation .
Enzyme Inhibition
Another significant aspect of the biological activity of triazolo-pyrimidine derivatives is their role as enzyme inhibitors. For example, some derivatives have been shown to inhibit thymidine phosphorylase effectively.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound D | Thymidine Phosphorylase | 42.63 | |
| Compound E | VEGF Expression Inhibitor | 30.0 |
These compounds exhibit varying degrees of inhibitory activity against thymidine phosphorylase and have been noted for their ability to reduce angiogenesis in cancer models.
Study on Antiproliferative Effects
A study evaluating the antiproliferative effects of various triazolo-pyrimidine derivatives demonstrated that specific substitutions on the triazole ring significantly influenced their activity against cancer cell lines. The most active compounds were those with electron-withdrawing groups that enhanced their potency .
Mechanistic Insights
Mechanistic studies revealed that the activation of apoptotic pathways was a common feature among effective compounds. The activation of caspases and PARP cleavage were noted as critical events leading to cell death in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
